2-Methyl-3,4,6-triphenyl-1-benzofuran
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Overview
Description
2-Methyl-3,4,6-triphenyl-1-benzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them a privileged structure in the field of drug discovery . This compound, with the molecular formula C27H20O, is characterized by a benzofuran core substituted with methyl and phenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,6-triphenyl-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4,6-triphenyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the benzofuran core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-Methyl-3,4,6-triphenyl-1-benzofuran has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-3,4,6-triphenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its therapeutic properties.
Uniqueness
2-Methyl-3,4,6-triphenyl-1-benzofuran stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3,4,6-triphenyl-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O/c1-19-26(22-15-9-4-10-16-22)27-24(21-13-7-3-8-14-21)17-23(18-25(27)28-19)20-11-5-2-6-12-20/h2-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUNTLGNZAYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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